Computed Physicochemical Profile: Enhanced Lipophilicity Versus Non-Brominated 2-Methyl Analog
The target compound (XLogP3-AA = 2.7) exhibits a 0.7 log unit increase in computed lipophilicity compared to its non-brominated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid analog (XLogP3-AA = 2.0), attributable to the electron-withdrawing and hydrophobic contribution of the 7-bromo substituent. [1] This difference is significant within the context of Lipinski's Rule of Five and CNS drug design, where a 0.7 log unit shift can alter both passive membrane permeability and plasma protein binding profiles during lead optimization. [2]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6): XLogP3-AA = 2.0 |
| Quantified Difference | ΔXLogP3-AA = +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement teams selecting building blocks for medicinal chemistry programs should prioritize the 7-bromo-2-methyl derivative when designing compound libraries with balanced hydrophobicity, as it occupies a distinct lipophilicity space not accessible by the non-brominated analog.
- [1] PubChem. (2024). 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CID 51063867). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
